2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile
Overview
Description
“2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H12ClN3. It has a molecular weight of 221.69 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound might involve the use of 2-Chloro-N,N-dimethylethylamine hydrochloride, which is used as an intermediate for the synthesis of pharmaceuticals .Molecular Structure Analysis
The compound’s IUPAC name is 2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylnicotinonitrile . The InChI code for the compound is 1S/C11H12ClN3/c1-8-6-9(4-5-15(2)3)10(7-13)11(12)14-8/h4-6H,1-3H3/b5-4+ .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 221.69 . The InChI code for the compound is 1S/C11H12ClN3/c1-8-6-9(4-5-15(2)3)10(7-13)11(12)14-8/h4-6H,1-3H3/b5-4+ .Scientific Research Applications
Spectroscopic Characterization and NLO Properties
- A study conducted by Wazzan et al. (2016) focused on the spectroscopic characterization of similar molecules, including 4-[4-(dimethylamino)phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. They used DFT calculations for structural parameters and performed a complete analysis of FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectra. This research contributes to understanding the electronic interactions and reactivity descriptors of such molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Structural Analysis
- Jukić et al. (2010) synthesized a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. They analyzed its structure using X-ray analysis and studied its spectroscopic features and optical properties, contributing to the understanding of the structural and functional aspects of these types of compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Antimicrobial and Antitumor Activities
- El-Shaaer (2013) synthesized novel systems derived from reactions involving a similar compound, 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile. These compounds showed significant antitumor activities, highlighting their potential in biomedical applications (El-Shaaer, 2013).
Novel Synthesis Methods
- Singh and Lesher (1990) described a new procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, using a compound structurally similar to the chemical . This research provides insights into novel synthesis methods for complex organic compounds (Singh & Lesher, 1990).
Ligand Exchange and Structural Characterization
- Ryabov et al. (1992) worked on the synthesis of ortho-palladated oximes through ligand exchange, starting from complexes of N,N-dimethylbenzylamine, which is structurally related to the compound of interest. This research contributes to the field of inorganic chemistry and ligand exchange mechanisms (Ryabov, Kazankov, Yatsimirskii, Kuzmina, Burtseva, Dvortsova, & Polyakov, 1992).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-9(4-5-15(2)3)10(7-13)11(12)14-8/h4-6H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGAQLKXKKRCB-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)/C=C/N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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